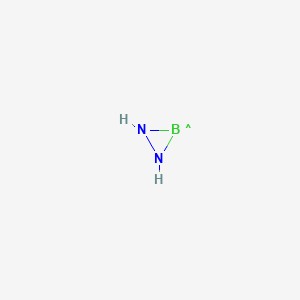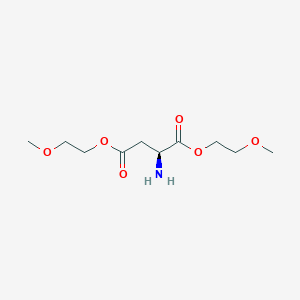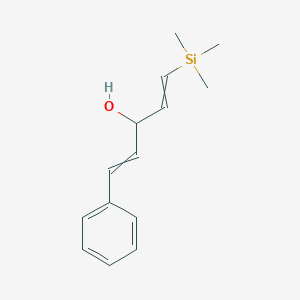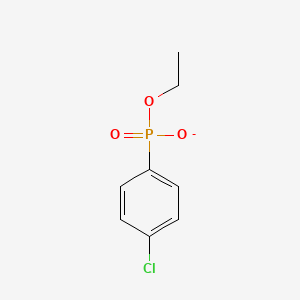
6-Ethynyl-2-phenyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynyl-2-phenyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzothiazole ring substituted with an ethynyl group at the 6th position and a phenyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-phenyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the introduction of the ethynyl group. For example, the reaction of 2-aminothiophenol with benzaldehyde in the presence of an oxidizing agent such as iodine in dimethylformamide (DMF) can yield 2-phenylbenzothiazole. The ethynyl group can then be introduced using a palladium-catalyzed coupling reaction with an ethynyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and yield. Additionally, the recycling of catalysts and solvents is often employed to reduce production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethynyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles and tetrahydrobenzothiazoles.
Substitution: Halogenated, nitrated, and sulfonated derivatives of benzothiazole.
Wissenschaftliche Forschungsanwendungen
6-Ethynyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development, particularly for its anti-inflammatory and anti-tumor properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 6-Ethynyl-2-phenyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes and interfere with cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzothiazole: Lacks the ethynyl group but shares the benzothiazole and phenyl moieties.
6-Methyl-2-phenylbenzothiazole: Contains a methyl group instead of an ethynyl group at the 6th position.
2-(2-Hydroxyphenyl)benzothiazole: Substituted with a hydroxy group at the 2nd position of the phenyl ring.
Uniqueness
6-Ethynyl-2-phenyl-1,3-benzothiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. The ethynyl group can participate in various coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form covalent bonds with target proteins enhances its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
84033-09-0 |
|---|---|
Molekularformel |
C15H9NS |
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
6-ethynyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-11-8-9-13-14(10-11)17-15(16-13)12-6-4-3-5-7-12/h1,3-10H |
InChI-Schlüssel |
SGHPJJZYVSDSGN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)



![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)






